6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine
Overview
Description
6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine is a heterocyclic compound with the molecular formula C7H7ClN2. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit efficacy in reducing blood glucose levels , suggesting potential targets within glucose metabolism pathways.
Mode of Action
It’s suggested that similar compounds may reduce blood glucose levels by stimulating glucose uptake into muscle and fat cells .
Biochemical Pathways
Result of Action
Similar compounds have been found to effectively reduce blood glucose levels without affecting the concentration of circulating insulin .
Biochemical Analysis
Biochemical Properties
6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis, a form of programmed cell death . Additionally, this compound can bind to specific proteins, altering their conformation and activity, thereby influencing various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules involved in inflammatory responses, thereby affecting the expression of genes related to inflammation . Furthermore, this compound influences cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, such as RIPK1, which prevents necroptosis and reduces inflammation . Additionally, this compound can bind to DNA and RNA, affecting gene expression by altering transcription and translation processes. The binding interactions with biomolecules are facilitated by the chlorine atom, which enhances the compound’s affinity for specific targets.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of necroptosis and prolonged anti-inflammatory effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits beneficial effects, such as reducing inflammation and preventing cell death . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving therapeutic benefits without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. This compound can inhibit enzymes involved in the metabolism of lipids and carbohydrates, leading to changes in metabolite levels and metabolic flux . Additionally, it may affect the synthesis and degradation of key biomolecules, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The distribution of this compound is influenced by its chemical properties, such as solubility and lipophilicity, which determine its ability to cross cellular membranes and reach intracellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is known to accumulate in specific organelles, such as the nucleus and mitochondria, where it can interact with DNA, RNA, and mitochondrial proteins . Targeting signals and post-translational modifications may direct this compound to these compartments, enhancing its efficacy in modulating cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloropyridine with ethyl acetoacetate in the presence of a base, followed by cyclization and chlorination steps .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Comparison with Similar Compounds
- 6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
- 6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
- 6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride
Comparison: 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine is unique due to its specific structural configuration, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific research and industrial applications .
Properties
IUPAC Name |
6-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2/c8-7-1-5-2-9-3-6(5)4-10-7/h1,4,9H,2-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYALTSUCGPAPGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=NC=C2CN1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693615 | |
Record name | 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
905273-90-7 | |
Record name | 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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